molecular formula C15H16N2O2S2 B2664601 Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1797243-42-5

Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2664601
CAS RN: 1797243-42-5
M. Wt: 320.43
InChI Key: UOPSBCDWKWQNTI-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “this compound” are not detailed in the available resources.

Scientific Research Applications

Antimicrobial and Antiviral Applications

  • Antimicrobial Activity : A study demonstrated the synthesis of spiropyranium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one and/or [4.5]decan-2-one, which were tested as antimicrobial agents. These compounds were synthesized through reactions with aniline or p-chloroaniline, followed by treatment with chalcones and further processing to yield spiropyranium salts. These compounds showed promising antimicrobial activities (Al-Ahmadi & El-zohry, 1995).

  • Antiviral Activity Against Influenza and Coronavirus : Novel spirothiazolidinone derivatives were designed, synthesized, and evaluated for their antiviral activity. Specifically, some compounds exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, demonstrating the potential of these structures in developing new classes of antiviral molecules (Apaydın et al., 2020).

Antitubercular Applications

  • Anti-mycobacterial Chemotypes : The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones was identified as new anti-mycobacterial chemotypes, with several compounds showing potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This study highlighted the therapeutic potential of these compounds and established a quantitative structure-activity relationship using a CoMFA model (Pancholia et al., 2016).

Analgesic Applications

  • Analgesic Activity : Novel spiro heterocycles, specifically 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes and related compounds, were found to exhibit significant analgesic activity in various assays. This study contributed to understanding the structure-activity relationships within this class of compounds, highlighting the analgesic properties associated mainly with the 2-amino-1,3-thiazine ring system (Cohen et al., 1978).

Future Directions

Thiazoles have been the focus of much research due to their diverse biological activities . The design and development of different thiazole derivatives continue to be an active area of research . The future directions for “Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” specifically are not detailed in the available resources.

properties

IUPAC Name

1,3-benzothiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c18-14(11-1-2-12-13(9-11)20-10-16-12)17-5-3-15(4-6-17)19-7-8-21-15/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPSBCDWKWQNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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